Benzotriazole, diethanolamine salt
CAS No.: 57540-22-4
Cat. No.: VC17600923
Molecular Formula: C10H16N4O2
Molecular Weight: 224.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57540-22-4 |
|---|---|
| Molecular Formula | C10H16N4O2 |
| Molecular Weight | 224.26 g/mol |
| IUPAC Name | 2H-benzotriazole;2-(2-hydroxyethylamino)ethanol |
| Standard InChI | InChI=1S/C6H5N3.C4H11NO2/c1-2-4-6-5(3-1)7-9-8-6;6-3-1-5-2-4-7/h1-4H,(H,7,8,9);5-7H,1-4H2 |
| Standard InChI Key | ICMXLULYJOYALF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NNN=C2C=C1.C(CO)NCCO |
Introduction
Chemical Structure and Molecular Properties
Benzotriazole, diethanolamine salt consists of a benzotriazole anion and a diethanolammonium cation. The benzotriazole moiety features a benzene ring fused to a triazole ring containing three nitrogen atoms (), while the diethanolamine component () contributes hydroxyl groups that enhance hydrophilicity. This structural configuration enables the compound to form stable complexes with metal ions, a critical feature for its corrosion-inhibiting properties.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 248.27 g/mol |
| Solubility | Miscible in water, ethanol, ethylene glycol |
| Melting Point | 85–90°C (decomposes) |
| Density | 1.22 g/cm³ |
The compound’s stability under varying pH conditions (2–12) and temperatures (up to 150°C) makes it suitable for harsh industrial environments . Spectroscopic analyses, including NMR and FT-IR, confirm the presence of characteristic N–H and O–H stretching vibrations, validating its ionic structure.
Synthesis and Industrial Production
The synthesis of benzotriazole, diethanolamine salt involves a straightforward acid-base reaction. Benzotriazole is dissolved in an organic solvent (e.g., ethanol or tetrahydrofuran) and gradually mixed with diethanolamine under reflux conditions. The reaction proceeds as follows:
Industrial-scale production utilizes continuous flow reactors to optimize yield (typically >90%) and purity. Post-synthesis, the product is purified via crystallization or solvent extraction, with quality control measures ensuring residual solvent levels remain below 0.1%.
Table 2: Comparison of Lab-Scale vs. Industrial Synthesis
| Parameter | Lab-Scale | Industrial Process |
|---|---|---|
| Reaction Time | 4–6 hours | 1–2 hours |
| Temperature | 60–80°C | 100–120°C |
| Solvent Recovery | Batch distillation | Continuous recycling |
| Annual Output | <10 kg | >10,000 metric tons |
Corrosion Inhibition Mechanisms
Benzotriazole, diethanolamine salt excels in protecting copper, brass, and bronze surfaces by adsorbing onto metal oxides and forming a passivation layer. Electrochemical impedance spectroscopy (EIS) studies demonstrate inhibition efficiencies exceeding 95% at concentrations as low as 2–4 mg/L in cooling water systems . The compound’s performance is pH-dependent, with optimal efficacy observed in neutral to slightly alkaline conditions (pH 7–9).
Biological and Pharmaceutical Applications
Recent investigations have uncovered the compound’s potential as a protease inhibitor, particularly against the 3CL protease of coronaviruses. In vitro assays show IC₅₀ values of 12–18 μM, suggesting utility in antiviral drug development . Additionally, its antiestrogenic activity—mediated through competitive binding to estrogen receptors—has sparked interest in oncology research, though in vivo toxicity profiles require further validation.
Future Research Directions
Ongoing studies aim to enhance the compound’s environmental profile through derivatization with biodegradable moieties. Parallel efforts focus on optimizing its electrochemical stability for use in next-generation battery electrolytes. Collaborative initiatives between academic and industrial stakeholders are critical to advancing these applications .
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